molecular formula C22H19NO3 B12575845 Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- CAS No. 196518-32-8

Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-

Cat. No.: B12575845
CAS No.: 196518-32-8
M. Wt: 345.4 g/mol
InChI Key: AQLDIMXEYKJMHT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is a complex organic compound that features a benzoic acid core substituted with a pyrrole and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- typically involves multi-step organic reactions. One common approach is the condensation of 4,5,7-trimethyl-2-benzofuran with a suitable pyrrole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, acidic or basic medium, elevated temperatures.

    Reduction: LiAlH4, dry ether, room temperature.

    Substitution: Halogens (Cl2, Br2), alkyl halides, Lewis acids (AlCl3).

Major Products

The major products of these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is unique due to its combination of a benzoic acid core with both pyrrole and benzofuran moieties. This structural complexity contributes to its diverse chemical reactivity and potential for various applications in scientific research and industry .

Properties

CAS No.

196518-32-8

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

4-[5-(4,5,7-trimethyl-1-benzofuran-2-yl)-1H-pyrrol-2-yl]benzoic acid

InChI

InChI=1S/C22H19NO3/c1-12-10-13(2)21-17(14(12)3)11-20(26-21)19-9-8-18(23-19)15-4-6-16(7-5-15)22(24)25/h4-11,23H,1-3H3,(H,24,25)

InChI Key

AQLDIMXEYKJMHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)C=C(O2)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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